tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of piperidine, featuring a tert-butyl ester group and an acetamido moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylpiperidine as the starting material.
Acetylation: The piperidine ring is acetylated using acetic anhydride to introduce the acetamido group.
Esterification: The resulting compound is then reacted with tert-butyl chloroformate to form the tert-butyl ester group.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Batch Production: Industrial-scale production often involves batch processes where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the acetamido group.
Substitution: Substitution reactions at the piperidine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amines and other reduced forms of the acetamido group.
Substitution Products: Different substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetamido group can act as a hydrogen bond donor or acceptor, influencing the binding affinity and specificity of the compound. The tert-butyl ester group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development.
Tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate:
Uniqueness: Tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate stands out due to its specific structural features, such as the combination of the acetamido and tert-butyl ester groups, which confer unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile offer opportunities for innovation in various fields.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)14-13(5)6-8-15(9-7-13)11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRREMWZWXKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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